molecular formula C4H9ClMgO B12646463 Chloro(2-methylpropan-1-olato)magnesium CAS No. 69704-17-2

Chloro(2-methylpropan-1-olato)magnesium

Cat. No.: B12646463
CAS No.: 69704-17-2
M. Wt: 132.87 g/mol
InChI Key: IXUQHZKXQCGDFB-UHFFFAOYSA-M
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Description

Chloro(2-methylpropan-1-olato)magnesium is an organomagnesium compound with the molecular formula C4H9ClMgO. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the Grignard reagents family, which are widely utilized in various chemical reactions due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(2-methylpropan-1-olato)magnesium is typically synthesized by reacting magnesium with 2-chloro-2-methylpropan-1-ol in an anhydrous or dry solvent to maintain the reaction’s effectiveness . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen in the air.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and 2-chloro-2-methylpropan-1-ol, along with advanced equipment to ensure the reaction conditions are tightly controlled. The product is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-methylpropan-1-olato)magnesium undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.

    Substitution Reactions: Often uses alkyl halides as substrates, with the reaction occurring under an inert atmosphere.

    Coupling Reactions: Employs various electrophiles, such as alkyl halides or aryl halides, in the presence of a catalyst.

Major Products

    Nucleophilic Addition: Produces secondary or tertiary alcohols.

    Substitution Reactions: Forms new carbon-carbon bonds, resulting in substituted organic compounds.

    Coupling Reactions: Generates complex organic molecules with extended carbon chains.

Scientific Research Applications

Chloro(2-methylpropan-1-olato)magnesium is utilized in a wide range of scientific research applications, including:

    Organic Synthesis: Used to create complex organic molecules through various reactions.

    Pharmaceutical Research: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Involved in the production of polymers and other advanced materials.

    Biological Studies: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism by which Chloro(2-methylpropan-1-olato)magnesium exerts its effects involves the formation of a highly reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile being targeted.

Comparison with Similar Compounds

Chloro(2-methylpropan-1-olato)magnesium can be compared with other Grignard reagents, such as:

  • Methylmagnesium chloride
  • Phenylmagnesium bromide
  • Ethylmagnesium bromide

Uniqueness

What sets this compound apart is its specific reactivity due to the presence of the 2-methylpropan-1-olato group. This group influences the compound’s steric and electronic properties, making it suitable for particular reactions where other Grignard reagents might not be as effective.

Similar Compounds

  • Methylmagnesium chloride : Used for similar nucleophilic addition reactions but with different reactivity.
  • Phenylmagnesium bromide : Often employed in the synthesis of aromatic compounds.
  • Ethylmagnesium bromide : Utilized in various organic synthesis reactions with different selectivity.

Properties

CAS No.

69704-17-2

Molecular Formula

C4H9ClMgO

Molecular Weight

132.87 g/mol

IUPAC Name

magnesium;2-methylpropan-1-olate;chloride

InChI

InChI=1S/C4H9O.ClH.Mg/c1-4(2)3-5;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IXUQHZKXQCGDFB-UHFFFAOYSA-M

Canonical SMILES

CC(C)C[O-].[Mg+2].[Cl-]

Origin of Product

United States

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